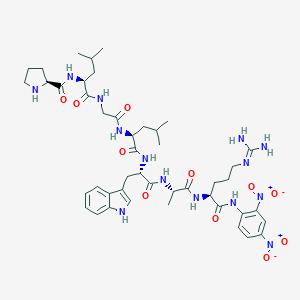

2,4-Dinitrophénylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide is a complex peptide compound. Studies on similar dinitrophenyl peptides provide insights into their synthesis, structure, and properties.

Synthesis Analysis

- The synthesis of dinitrophenyl peptides involves condensation reactions and the use of protecting groups for amino acids. In a study by Boissonnas et al. (1958), the synthesis of a similar peptide involved the condensation of trityl-glycyl-ϵ-CBO-L-lysine with L-prolyl-L-valine methyl ester, followed by amidification and trityl group splitting, demonstrating a complex multi-step synthesis process (Boissonnas et al., 1958).

Molecular Structure Analysis

- Investigations into the molecular structure of similar peptides, such as those by Higashijima et al. (1983), involved nuclear magnetic resonance and circular dichroism spectroscopies. These studies reveal details about the peptide's conformation and intramolecular interactions (Higashijima et al., 1983).

Chemical Reactions and Properties

- Peptides like 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide may undergo various chemical reactions, including deamidation, isomerization, and racemization as explored by Geiger and Clarke (1987). These reactions can significantly alter the peptide's structure and function (Geiger & Clarke, 1987).

Physical Properties Analysis

- The physical properties of dinitrophenyl peptides can be characterized by spectroscopic techniques. Loudfoot and Chan (1967) studied the absorbancy and infrared absorption spectra of similar peptides, providing insights into their photophysical properties (Loudfoot & Chan, 1967).

Chemical Properties Analysis

- The chemical properties of these peptides, such as their reactivity and stability, can be influenced by their amino acid composition and sequence. For instance, the presence of dinitrophenyl groups can affect the peptides' reactivity towards other compounds, as shown in studies on nitrophenyl derivatives of amino acids by Camiolo et al. (2003) (Camiolo et al., 2003).

Applications De Recherche Scientifique

Substrat enzymatique pour les MMP

Ce peptide sert de substrat synthétique pour les métalloprotéinases matricielles (MMP), qui sont cruciales pour la dégradation des composants de la matrice extracellulaire. Il est particulièrement efficace pour la collagénase interstitielle/vertébrée (MMP-1), la stromélysine (MMP-3) et les gélatinases (MMP-2 et MMP-9) . Cette application est essentielle pour comprendre le rôle des MMP dans les processus physiologiques tels que le remodelage tissulaire, l'angiogenèse et les conditions pathologiques telles que l'arthrite et les métastases cancéreuses.

Essais d'activité de la collagénase

L'utilité du peptide s'étend aux essais d'activité de la collagénase, où il aide à mesurer l'activité de la collagénase vertébrée. Ceci est particulièrement pertinent dans l'étude de maladies comme la polyarthrite rhumatoïde, où la collagénase joue un rôle important dans la dégradation des articulations.

Analyse de la structure moléculaire

Des études impliquant la résonance magnétique nucléaire et la spectroscopie de dichroïsme circulaire utilisent ce peptide pour révéler des détails sur sa conformation et ses interactions intramoléculaires. De telles analyses sont essentielles pour comprendre le comportement et la stabilité du peptide dans diverses conditions.

Études de réactions chimiques

Le peptide peut subir des réactions chimiques telles que la désamidation, l'isomérisation et la racémisation. La recherche sur ces réactions fournit des informations sur la relation structure-fonction du peptide et sur la façon dont il peut être affecté par les facteurs environnementaux.

Caractérisation des propriétés photophysiques

Des techniques spectroscopiques telles que les spectres d'absorption et d'absorption infrarouge sont utilisées pour caractériser les propriétés physiques de ce peptide. Ces études sont cruciales pour comprendre comment le peptide interagit avec la lumière, ce qui peut influencer ses applications en imagerie et en diagnostic.

Synthèse et études structurales

Le processus de synthèse complexe en plusieurs étapes de ce peptide, impliquant des réactions de condensation et des groupes protecteurs pour les acides aminés, fait l'objet d'une étude en soi. Comprendre la synthèse aide à concevoir des peptides avec des propriétés et des fonctionnalités souhaitées.

Analyse de la réactivité et de la stabilité

La présence de groupes dinitrophényle affecte la réactivité du peptide envers d'autres composés. Des études sur les dérivés nitrophénylés des acides aminés fournissent des informations sur les propriétés chimiques, telles que la réactivité et la stabilité, qui sont cruciales pour son stockage et sa manipulation en laboratoire.

Diagnostic des maladies inflammatoires

En servant de substrat pour des essais qui mesurent l'activité de la collagénase, ce peptide aide à diagnostiquer les maladies inflammatoires. Il aide à quantifier les niveaux enzymatiques, ce qui peut être indicatif de la présence et de la gravité de certaines maladies.

Mécanisme D'action

Target of Action

The primary targets of 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide are matrix metalloproteinases (MMPs) . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is essential for tissue remodeling and cell migration .

Mode of Action

This compound acts as a substrate for MMPs , particularly interstitial/vertebrate collagenase (MMP-1), stromelysin (MMP-3), gelatinases (MMP-2 and MMP-9), and punctuated metalloproteinase (MMP-7) . The interaction between the compound and its targets leads to the cleavage of the peptide bond, which can be monitored using fluorescence resonance energy transfer (FRET) techniques .

Biochemical Pathways

The action of this compound primarily affects the MMP pathway . The cleavage of the peptide substrate by MMPs leads to the activation of these enzymes, which in turn degrade extracellular matrix proteins. This process influences various downstream effects, including tissue remodeling, cell migration, and the progression of diseases such as cancer and arthritis .

Result of Action

The cleavage of 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide by MMPs results in the activation of these enzymes . This activation leads to the degradation of extracellular matrix proteins, influencing cellular behaviors such as migration and proliferation, and contributing to tissue remodeling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of MMPs and, consequently, the efficacy of the compound. Additionally, the presence of other proteins or compounds may either inhibit or enhance the activity of MMPs, thereby influencing the compound’s action .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide' involves solid-phase peptide synthesis (SPPS) method using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Pro-OH", "Fmoc-Leu-OH", "Fmoc-Trp-OH", "Fmoc-Ala-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Gly-OH", "2,4-Dinitrophenol", "HBTU", "N,N-Diisopropylethylamine (DIPEA)", "N-Methylpyrrolidone (NMP)", "Piperidine" ], "Reaction": [ "Step 1: Fmoc-Pro-OH is coupled with Fmoc-Leu-OH using HBTU/DIPEA/NMP to obtain Fmoc-Pro-Leu-OH.", "Step 2: Fmoc-Pro-Leu-OH is coupled with Fmoc-Trp-OH using HBTU/DIPEA/NMP to obtain Fmoc-Pro-Leu-Trp-OH.", "Step 3: Fmoc-Pro-Leu-Trp-OH is coupled with Fmoc-Ala-OH using HBTU/DIPEA/NMP to obtain Fmoc-Pro-Leu-Trp-Ala-OH.", "Step 4: Fmoc-Pro-Leu-Trp-Ala-OH is coupled with Fmoc-Arg(Pbf)-OH using HBTU/DIPEA/NMP to obtain Fmoc-Pro-Leu-Trp-Ala-Arg(Pbf)-OH.", "Step 5: Fmoc-Pro-Leu-Trp-Ala-Arg(Pbf)-OH is coupled with Fmoc-Gly-OH using HBTU/DIPEA/NMP to obtain Fmoc-Pro-Leu-Trp-Ala-Arg(Pbf)-Gly-OH.", "Step 6: 2,4-Dinitrophenol is coupled with the N-terminus of Fmoc-Pro-Leu-Trp-Ala-Arg(Pbf)-Gly-OH using HBTU/DIPEA/NMP to obtain 2,4-Dinitrophenyl-Fmoc-Pro-Leu-Trp-Ala-Arg(Pbf)-Gly-OH.", "Step 7: The peptide is cleaved from the resin and deprotected using piperidine to obtain 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide." ] } | |

Numéro CAS |

121282-17-5 |

Formule moléculaire |

C45H64N14O11 |

Poids moléculaire |

977.1 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(2,4-dinitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H64N14O11/c1-24(2)18-34(56-41(63)32-12-8-16-48-32)40(62)51-23-38(60)53-35(19-25(3)4)44(66)57-36(20-27-22-50-30-11-7-6-10-29(27)30)43(65)52-26(5)39(61)55-33(13-9-17-49-45(46)47)42(64)54-31-15-14-28(58(67)68)21-37(31)59(69)70/h6-7,10-11,14-15,21-22,24-26,32-36,48,50H,8-9,12-13,16-20,23H2,1-5H3,(H,51,62)(H,52,65)(H,53,60)(H,54,64)(H,55,61)(H,56,63)(H,57,66)(H4,46,47,49)/t26-,32-,33-,34-,35-,36-/m0/s1 |

Clé InChI |

HLOQKQUWJHEVPU-LVBQAGNWSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4 |

SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4 |

SMILES canonique |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4 |

Autres numéros CAS |

121282-17-5 |

Séquence |

PLGLWAR |

Synonymes |

2,4-dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide Dnp-Pro-Leu-Gly-Leu-Trp-Ala-Arg-NH2 DPLGLTAA |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)

![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)

![7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B37648.png)